molecular formula C39H74NaO10P B15141123 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate

Cat. No.: B15141123
M. Wt: 762.0 g/mol
InChI Key: BNFVPMRRISCOBN-ZOIHXDMBSA-M
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Description

Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids This compound is characterized by its unique structure, which includes a glycerol backbone, fatty acid chains, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate typically involves the following steps:

    Glycerol Backbone Formation: The glycerol backbone is prepared by reacting glycerol with appropriate protecting groups to ensure selective functionalization.

    Fatty Acid Attachment: The fatty acid chains, such as heptadecanoic acid and hexadecenoic acid, are esterified to the glycerol backbone under controlled conditions.

    Phosphate Group Addition: The phosphate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.

    Deuterium Incorporation: Deuterium atoms are incorporated into the fatty acid chains through hydrogen-deuterium exchange reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions can be performed to modify the functional groups on the glycerol backbone or fatty acid chains.

    Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups on the glycerol backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced fatty acid chains.

    Substitution: Formation of phosphoramidates or thiophosphates.

Scientific Research Applications

Chemistry

    Membrane Studies: Used as a model compound to study the properties of biological membranes.

    Lipidomics: Employed in the analysis of lipid profiles in various biological samples.

Biology

    Cell Signaling: Investigated for its role in cell signaling pathways involving phospholipids.

    Metabolism Studies: Used to study the metabolism of phospholipids in cells.

Medicine

    Drug Delivery: Explored as a component in liposomal drug delivery systems.

    Diagnostics: Used in the development of diagnostic assays for lipid-related diseases.

Industry

    Cosmetics: Incorporated into formulations for skincare products due to its moisturizing properties.

    Food Industry: Used as an emulsifier in food products.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular membranes. The glycerol backbone and fatty acid chains integrate into the lipid bilayer, affecting membrane fluidity and permeability. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes. These interactions influence various cellular processes such as signal transduction, membrane trafficking, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
  • Sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Uniqueness

Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the dynamics and interactions of phospholipids in biological systems. This isotopic labeling allows for advanced studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Properties

Molecular Formula

C39H74NaO10P

Molecular Weight

762.0 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D;

InChI Key

BNFVPMRRISCOBN-ZOIHXDMBSA-M

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+]

Origin of Product

United States

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